

An In-depth Technical Guide to N-Acetylisonipecotic Acid: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetyl

Cat. No.: B014908

[Get Quote](#)

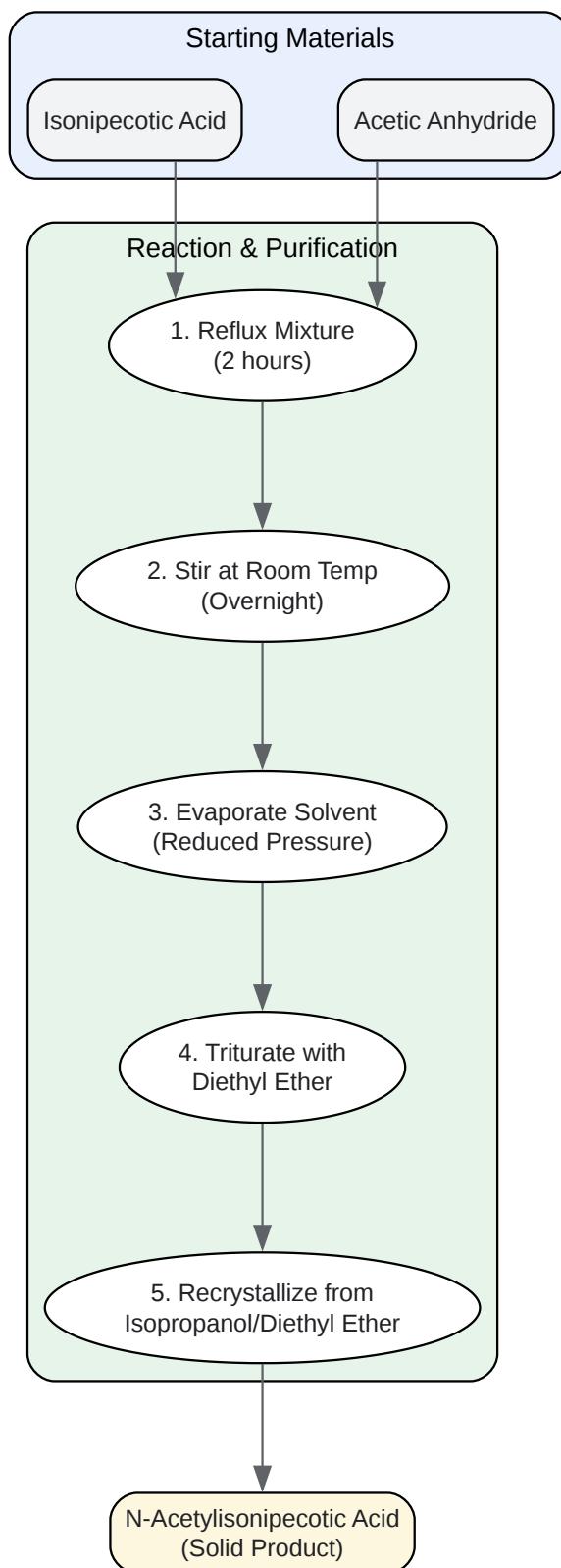
This guide provides a comprehensive technical overview of N-Acetylisonipecotic acid (also known as **1-acetyl**), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, detailed analytical characterization, and its role in modern pharmaceutical research.

Introduction: A Versatile Scaffold in Medicinal Chemistry

N-Acetylisonipecotic acid is the N-acetylated derivative of isonipecotic acid. Isonipecotic acid itself is a conformationally constrained analogue of the principal inhibitory neurotransmitter in the central nervous system, γ -aminobutyric acid (GABA).^[1] While isonipecotic acid is a partial agonist of GABA-A receptors, the N-acetylation modifies its properties, making it a crucial intermediate in the synthesis of a wide array of biologically active molecules.^[2] Its piperidine core is a prevalent motif in many pharmaceuticals, and the defined stereochemistry and functional handles of this molecule make it an attractive starting point for creating compounds with enhanced specificity and efficacy for various therapeutic targets, including neurological disorders.^{[1][2]}

This document serves as a practical resource, consolidating essential data and methodologies to enable scientists to effectively utilize N-Acetylisonipecotic acid in their research endeavors.

Physicochemical and Structural Properties


N-Acetylisonipecotic acid is a solid at room temperature with a well-defined chemical structure. Its properties are critical for its handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
IUPAC Name	1-acetylpiriperidine-4-carboxylic acid	[3]
Synonyms	N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinocarboxylic acid	[3][4][5][6]
CAS Number	25503-90-6	[3][5][7]
Molecular Formula	C ₈ H ₁₃ NO ₃	[3][4][7]
Molecular Weight	171.19 g/mol	[3][4]
Melting Point	180-184 °C	
Appearance	Solid	
InChI Key	WFCLWJHOKCQYOQ-UHFFFAOYSA-N	[3][4]
SMILES	CC(=O)N1CCC(CC1)C(=O)O	[3][4]

Synthesis of N-Acetylisonipecotic Acid

The synthesis of N-Acetylisonipecotic acid is a straightforward and high-yielding N-acetylation of isonipecotic acid using acetic anhydride. This process is a classic example of amide bond formation. The causality behind this choice of reagents lies in the high reactivity of acetic anhydride as an acylating agent and the nucleophilicity of the secondary amine in the isonipecotic acid ring.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of N-Acetylisonipecotic acid.

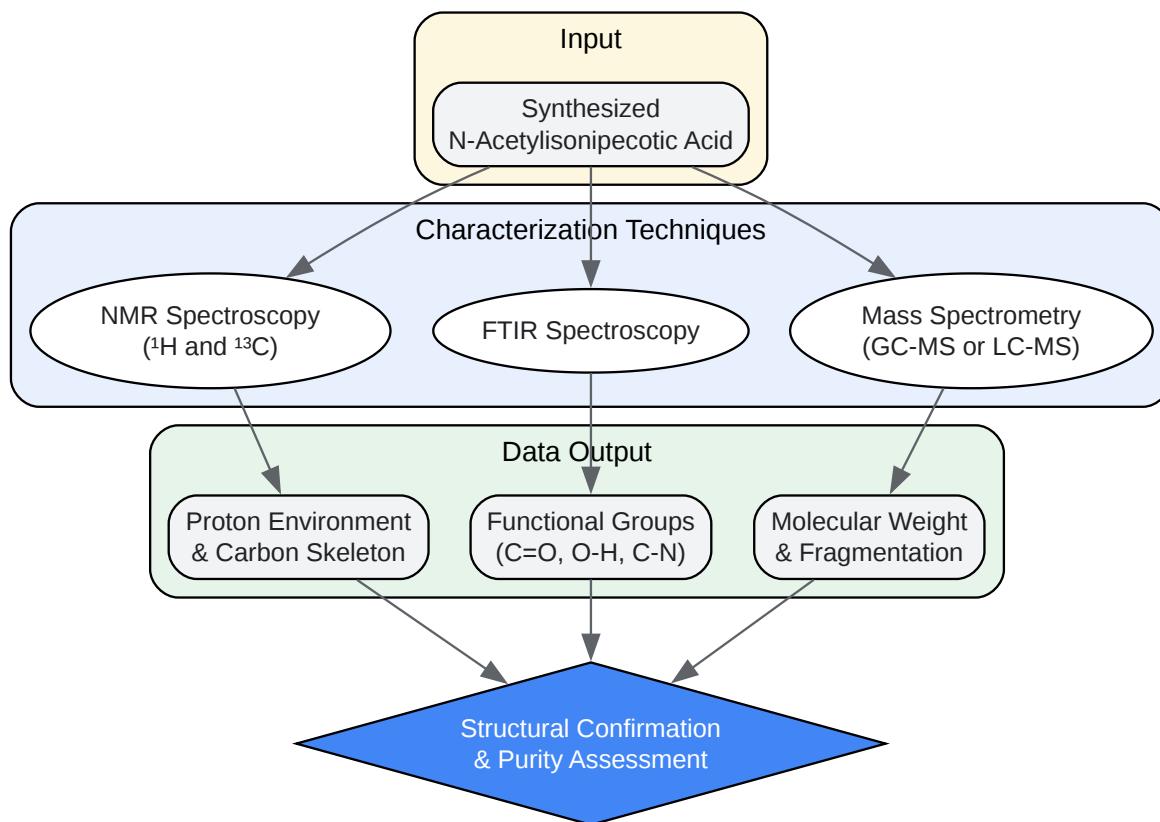
Detailed Experimental Protocol

The following protocol is based on established chemical synthesis methods.

Materials:

- Isonipecotic acid (1.0 eq)
- Acetic anhydride (approx. 1.5-2.0 eq volume relative to mass of acid)
- Diethyl ether
- Isopropanol
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Rotary evaporator
- Büchner funnel and flask

Procedure:


- Combine isonipecotic acid and acetic anhydride in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture to reflux and maintain for 2 hours with stirring. The reflux drives the reaction to completion by providing the necessary activation energy.
- After 2 hours, remove the heat source and allow the reaction mixture to cool and stir at room temperature overnight. This ensures the complete consumption of the starting material.
- Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

- To the resulting residue, add diethyl ether and triturate (grind the solid in the solvent) to induce precipitation of the crude product. Diethyl ether is chosen for its ability to dissolve remaining impurities while being a poor solvent for the desired product.
- Collect the solid product by vacuum filtration.
- For final purification, recrystallize the solid from a mixture of isopropanol and diethyl ether to yield pure N-Acetylisonipecotic acid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized N-Acetylisonipecotic acid is paramount. A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system, where each technique offers complementary structural information.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the analytical characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

- ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their connectivity. For N-Acetylisonipecotic acid, one would expect to see signals corresponding to the acetyl methyl group, the protons on the piperidine ring, and the carboxylic acid proton. The splitting patterns and integration values confirm the structure.[3]
- ¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule. Key signals would include the carbonyl carbons of the acetyl and carboxylic

acid groups, and the distinct carbons of the piperidine ring.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Acetylisonipecotic acid is expected to show characteristic absorption bands.[8]

- A broad peak in the range of 2500-3300 cm^{-1} corresponding to the O-H stretch of the carboxylic acid.
- A sharp, strong peak around 1700-1750 cm^{-1} for the C=O stretch of the carboxylic acid.
- Another strong peak around 1620-1650 cm^{-1} for the C=O stretch of the tertiary amide (the acetyl group).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. For N-Acetylisonipecotic acid (MW: 171.19 g/mol), the mass spectrum would show a molecular ion peak (or $\text{M}+\text{H}^+$, $\text{M}-\text{H}^-$) corresponding to this mass.[3]

Biological Context and Applications in Drug Development

N-Acetylisonipecotic acid serves as a vital building block in the synthesis of pharmaceuticals.[2] Its utility stems from the parent compound, isonipecotic acid, which is a known GABA-A receptor partial agonist.[1] While N-acetylation alters its direct pharmacological activity, the resulting molecule is an excellent scaffold for further chemical modification.

It is a reactant used in the synthesis of a diverse range of therapeutic agents, including:

- CDK inhibitors for anticancer applications
- CCR5 antagonists for the treatment of HIV
- Neurokinin 1 (NK1) antagonists

- Other novel piperidine derivatives with potential antiproliferative activity

The molecule's rigid piperidine ring helps to constrain the conformation of the final drug molecule, which can lead to higher selectivity and potency for its biological target.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of N-Acetylisonipecotic acid is essential.

- Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), may cause an allergic skin reaction (Skin Sensitization 1), causes serious eye irritation (Eye Irritation 2A), and may cause respiratory irritation (STOT SE 3).[3]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Conclusion

N-Acetylisonipecotic acid is a foundational molecule in synthetic and medicinal chemistry. Its straightforward synthesis and versatile structure make it an invaluable intermediate for drug discovery programs. This guide has provided a detailed, practical framework for its synthesis, characterization, and safe handling, grounded in established scientific principles and data. The robust analytical workflow described herein ensures the identity and purity of the material, which is the cornerstone of reproducible and reliable research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Acetylpiriperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Acetyl-4-piperidinocarboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 5. chemscene.com [chemscene.com]
- 6. 25503-90-6 | 1-Acetylpiriperidine-4-carboxylic acid | Tetrahedron [thsci.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. 1-Acetyl-4-piperidinocarboxylic acid [webbook.nist.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Acetylisonipecotic Acid: Structure, Synthesis, and Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014908#n-acetylisonipecotic-acid-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com